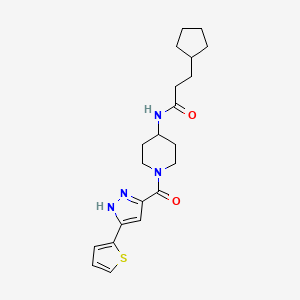

3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide is a complex organic compound with potential applications in various fields, including pharmaceuticals, chemical research, and materials science. This compound is characterized by the presence of a cyclopentyl group, a thiophene ring, and a pyrazole moiety, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the thiophene group, and subsequent coupling with the piperidine and cyclopentyl moieties. The reactions are usually carried out under controlled conditions with specific reagents and catalysts to ensure high yield and purity. Detailed synthetic pathways often involve:

Formation of the 3-(thiophen-2-yl)-1H-pyrazole core through cyclization reactions.

Coupling of the pyrazole core with piperidine derivatives.

Introduction of the cyclopentyl group through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized large-scale synthetic routes to ensure cost-effectiveness and scalability. These methods often employ continuous flow chemistry and automated processes to improve efficiency and reduce reaction times.

化学反応の分析

Types of Reactions

3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: : Typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or amide functional group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Sodium borohydride in ethanol or other suitable solvents.

Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.

科学的研究の応用

Metabolic Disorders

Research indicates that compounds similar to 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide may inhibit 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the regulation of cortisol levels, which are implicated in metabolic syndrome conditions such as type 2 diabetes and obesity .

CNS Disorders

The compound has been investigated for its potential to treat central nervous system disorders, including mild cognitive impairment and Alzheimer’s disease. It is believed that the modulation of neurotransmitter systems through the piperidine structure may enhance cognitive function and memory retention .

Antiviral Activity

Although not directly studied with this specific compound, related compounds have shown antiviral properties by targeting viral polymerases, suggesting that derivatives of this structure could be explored for antiviral applications against influenza and other viral infections .

Case Study 1: Metabolic Syndrome Treatment

In a study examining the effects of similar compounds on metabolic syndrome, researchers found that inhibition of 11β-hydroxysteroid dehydrogenase type 1 led to significant improvements in insulin sensitivity and reductions in body weight among subjects .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of related piperidine derivatives demonstrated improved performance in memory tasks among animal models, suggesting potential applications for cognitive decline therapies .

作用機序

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The pathways involved may include:

Signal Transduction: : Modulating cellular signaling cascades.

Enzyme Inhibition: : Blocking enzymatic activity to prevent disease progression.

類似化合物との比較

Comparison with Other Similar Compounds

When compared to similar compounds, 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide stands out due to its unique combination of structural features, such as the presence of both a pyrazole and thiophene ring, enhancing its reactivity and binding properties.

Similar Compounds

3-cyclopentyl-N-(1-(2-thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide

3-cyclopentyl-N-(1-(3-(fur-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide

3-cyclopentyl-N-(1-(3-(pyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide

This compound’s uniqueness lies in its specific chemical composition, which may confer distinctive biological and chemical properties not found in the similar compounds listed above.

There you have it: an in-depth look at the fascinating world of this compound. A molecule with so many layers to unpack!

生物活性

The compound 3-cyclopentyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)propanamide , with CAS Number 1322746-85-9 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, synthetic routes, and case studies.

- Molecular Formula : C21H28N4O2S

- Molecular Weight : 400.5376 g/mol

- SMILES Notation : O=C(NC1CCN(CC1)C(=O)c1[nH]nc(c1)c1cccs1)CCC1CCCC1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The unique structural features of the compound allow it to modulate the activity of these targets, influencing physiological processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cell proliferation and survival.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| Related pyrazole derivatives | Induction of apoptosis in cancer cells |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.

Study 1: Anticancer Efficacy

In a preclinical study, a related pyrazole compound demonstrated significant cytotoxicity against glioma cells. The study reported that the compound inhibited cell proliferation and induced necrosis through multiple pathways, including AMPK inhibition and activation of the calpain/cathepsin pathway .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that they effectively reduced edema in animal models. This was attributed to their ability to inhibit COX enzymes and downregulate inflammatory cytokines .

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions:

- Formation of Pyrazole Ring : The initial step typically includes the cyclization of appropriate precursors.

- Introduction of Functional Groups : Subsequent steps involve the introduction of cyclopentyl and thiophene groups.

These synthetic methods are optimized for yield and purity, employing various reagents and catalysts to facilitate reactions under controlled conditions .

特性

IUPAC Name |

3-cyclopentyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c26-20(8-7-15-4-1-2-5-15)22-16-9-11-25(12-10-16)21(27)18-14-17(23-24-18)19-6-3-13-28-19/h3,6,13-16H,1-2,4-5,7-12H2,(H,22,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKDSOOCKWFKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。